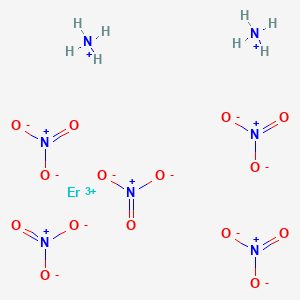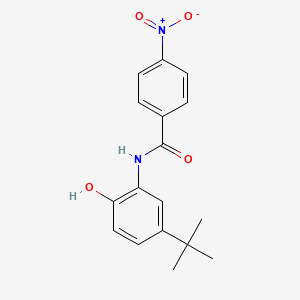
N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-tert-butyl-2-hydroxybenzoic acid and 4-nitroaniline.
Amidation Reaction: The 5-tert-butyl-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This intermediate is then reacted with 4-nitroaniline in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters depending on the substituent used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Potential use in the development of anti-inflammatory and analgesic drugs.
Biochemical Research: Used in the study of enzyme inhibition and protein-ligand interactions.
Industry:
Materials Science: Utilized in the development of polymers and advanced materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic properties. The molecular pathways involved include the modulation of enzyme activity and the inhibition of specific signaling pathways.
Comparaison Avec Des Composés Similaires
- N-(5-tert-Butyl-2-hydroxyphenyl)-N’-(3-nitrophenyl)thiourea
- (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone
- 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone)
Comparison:
- N-(5-tert-Butyl-2-hydroxyphenyl)-4-nitrobenzamide is unique due to the presence of both a hydroxy group and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its analogs.
- N-(5-tert-Butyl-2-hydroxyphenyl)-N’-(3-nitrophenyl)thiourea has a thiourea group, which imparts different chemical properties and reactivity.
- (5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone lacks the nitro group, making it less reactive in reduction reactions.
- 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone) has two benzoyl groups, which influence its chemical behavior and applications.
Propriétés
Numéro CAS |
921198-82-5 |
|---|---|
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
N-(5-tert-butyl-2-hydroxyphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)12-6-9-15(20)14(10-12)18-16(21)11-4-7-13(8-5-11)19(22)23/h4-10,20H,1-3H3,(H,18,21) |
Clé InChI |
ORTCBSQTCRYXMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


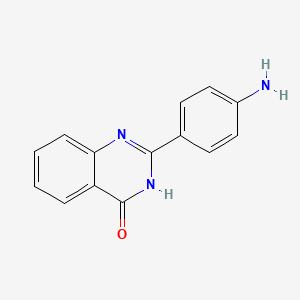
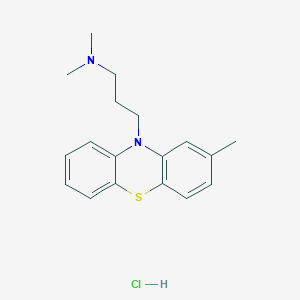

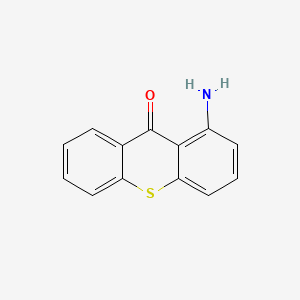
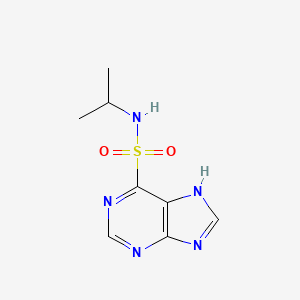
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
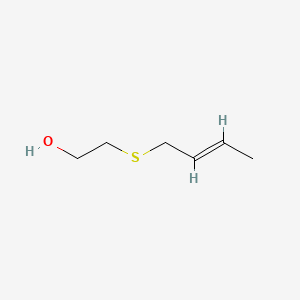
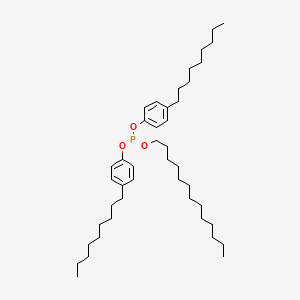
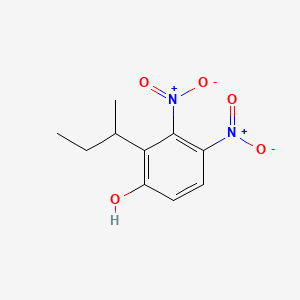
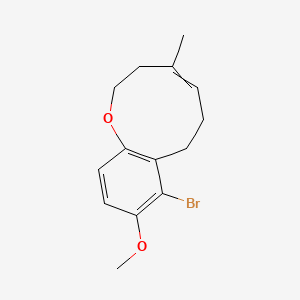
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
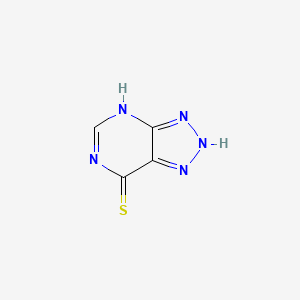
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
